3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde
Overview
Description
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C15H12I2O2 and a molecular weight of 478.06 g/mol. This compound has garnered significant attention among researchers due to its unique chemical and physical properties.
Preparation Methods
The synthesis of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the iodination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzaldehyde ring .
Chemical Reactions Analysis
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
3,5-Diiodo-4-methylbenzoic acid: This compound shares the diiodo substitution pattern but differs in the functional group attached to the benzene ring.
3,5-Diiodo-4-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of the 3-methylbenzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-diiodo-4-[(3-methylphenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGRCCTVHPGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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